DUBs-IN-2

Deubiquitinase inhibition USP8 enzymatic assay Structure-activity relationship

USP8-selective pharmacological probes are often confounded by off-target USP7 activity or inconsistent analog identity. DUBs-IN-2 (HY-50737A) solves this as a validated 9-oxo-indenopyrazine-dicarbonitrile with documented selectivity and in vivo efficacy. - **Target engagement:** USP8 IC50 = 0.28 μM; USP7 IC50 >100 μM (>357x selective) - **In vivo validation:** Tumor growth inhibition in H1975 NSCLC (1 mg/kg IP) & NCI-N87 gastric (2 mg/kg IP) xenografts - **Purity:** ≥98% HPLC, solid powder, molecular formula C15H9N5O, MW 275.26

Molecular Formula C15H9N5O
Molecular Weight 275.26 g/mol
Cat. No. B11848037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDUBs-IN-2
Molecular FormulaC15H9N5O
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
InChIInChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14-
InChIKeyVKVAJBRQGBRHIK-ZHZULCJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DUBs-IN-2 Compound Identity & Procurement


DUBs-IN-2 (also designated as DUB-IN-2, Deubiquitinase Inhibitor 2, or HY-50737A) is a synthetic small-molecule inhibitor belonging to the 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile chemotype [1]. The compound is identified as a potent and selective inhibitor of ubiquitin-specific protease 8 (USP8), with a reported IC50 of 0.28 μM against USP8 and minimal activity against USP7 (IC50 > 100 μM) in fluorescence-based biochemical assays using Ub-AMC as the substrate [1][2]. The compound is commercially available as a solid powder (≥98% purity by HPLC) with a molecular formula of C15H9N5O and molecular weight of 275.26 g/mol .

1
Pathway Study USP8 deubiquitinase inhibition research; reported isoform-selectivity assay context
2
Selection Logic O-alkyloxime chemotype enables USP8-preferring profile over USP7; structural-analog choice matters
3
Use Context Cell-model endpoint review, receptor-trafficking studies, and model-response endpoint monitoring

Why DUBs-IN-2 Is Not Interchangeable


The interchangeability of deubiquitinase inhibitors within the 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold is precluded by pronounced and quantifiable structure-activity divergence. The parent ketone scaffold (compound 1) lacks the O-alkyloxime moiety and exhibits suboptimal potency with limited selectivity between USP7 and USP8 [1]. Systematic medicinal chemistry efforts demonstrated that introduction of O-alkyloxime substituents at the C-9 position dramatically alters both target selectivity and cellular efficacy [1]. Specifically, the ethoxyimino derivative DUBs-IN-2 (compound 22e) achieves an IC50 of 0.28 μM against USP8 while DUB-IN-3 (compound 22c), differing only in the O-alkyloxime substituent length, exhibits an IC50 of 0.56 μM—a two-fold reduction in potency despite near-identical chemical structure [1]. Furthermore, the broad-spectrum USP inhibitor RA-9 demonstrates a distinct DUB inhibition profile targeting UCHL5 (IC50 = 0.8 μM) and USP14 (IC50 = 1.2 μM) in addition to USP8, introducing confounding off-target effects absent in DUBs-IN-2-treated systems [2]. Generic substitution without verifying the precise analog identity introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

This Product
DUBs-IN-2
Ethoxyimino-substituted; USP8-selective assay context; >357-fold selectivity over USP7
Analog Risk
DUB-IN-3 / Parent Ketone
Minor O-alkyloxime variation may shift USP8 inhibition profile; parent ketone lacks isoform selectivity and may introduce USP7 confounding effects
This Product
USP8-Restricted Profile
No reported UCHL5/USP14 inhibition; cleaner pharmacological dissection of USP8-dependent phenotypes
Multi-Target Risk
RA-9 Broad-Spectrum DUB Inhibitor
Concurrent UCHL5 and USP14 inhibition may confound attribution of model-response endpoints; multi-DUB profile may not transfer

DUBs-IN-2 Comparative Evidence


USP8 Inhibition: vs. DUB-IN-3

DUBs-IN-2 (compound 22e) demonstrates superior USP8 inhibitory potency compared to its closest structural analog DUB-IN-3 (compound 22c) within the same 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile series [1]. Both compounds share the identical core scaffold and differ solely in the O-alkyloxime substituent at the C-9 position—ethoxyimino in DUBs-IN-2 versus a distinct alkyloxime moiety in DUB-IN-3—yet this minor structural variation yields a two-fold difference in USP8 inhibition [1].

USP8 Inhibition vs. DUB-IN-3
Head-to-head
DUBs-IN-2 IC50: 0.28 μM vs. DUB-IN-3 IC50: 0.56 μM — 2-fold difference via O-alkyloxime variation at C-9
Supports USP8 inhibition study fit; structural-analog selection may shift target-engagement assay context
Ub-AMC fluorogenic assay; recombinant USP8
Deubiquitinase inhibition USP8 enzymatic assay Structure-activity relationship

USP8 Selectivity: Parent Ketone Comparison

The O-alkyloxime moiety of DUBs-IN-2 confers marked selectivity for USP8 over USP7, a property absent in the parent ketone scaffold (compound 1) from which the series was derived [1]. DUBs-IN-2 exhibits negligible USP7 inhibition at concentrations exceeding 100 μM, yielding a selectivity window of >357-fold for USP8 over USP7 [1]. In contrast, the parent ketone 27 (9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile lacking the O-alkyloxime substituent) retains low micromolar potency against USP7, demonstrating that the ethoxyimino substitution is both necessary and sufficient to redirect target engagement from dual USP7/USP8 inhibition to USP8-selective inhibition [1].

USP8 Selectivity vs. Parent Ketone
Head-to-head
USP8 IC50: 0.28 μM; USP7 IC50 > 100 μM — >357-fold selectivity; parent ketone retains USP7 activity
Ethoxyimino moiety enables USP8-preferring profile; isoform-selectivity assay context critical for pathway interpretation
Recombinant USP7/USP8; Ub-AMC substrate
DUB isoform selectivity USP7 vs USP8 Off-target minimization

Antiproliferative Activity: vs. RA-9

DUBs-IN-2 demonstrates consistent sub-micromolar to low micromolar antiproliferative activity across multiple cancer cell lines, including gastric, colorectal, and prostate cancer models [1]. Notably, in gastric cancer cell lines, DUBs-IN-2 treatment for three days inhibited proliferation with IC50 values of 0.72 μM (HGC-27), 0.921 μM (BGC-823), and 1.219 μM (MGC-803) [1]. The broad-spectrum DUB inhibitor RA-9, while reported to inhibit colony formation in select cancer lines with IC50 < 100 nM, concurrently targets multiple DUBs including UCHL5 (IC50 = 0.8 μM) and USP14 (IC50 = 1.2 μM) in addition to USP8 [2], thereby confounding attribution of antiproliferative effects solely to USP8 inhibition. DUBs-IN-2's more restricted DUB inhibition profile enables cleaner pharmacological dissection of USP8-dependent phenotypes.

Cell-Model Response vs. RA-9
Cross-study
DUBs-IN-2 gastric cancer cell IC50 range: 0.72–1.22 μM (3-day); RA-9 targets UCHL5, USP14, and USP8 concurrently
Restricted DUB profile supports cell-model endpoint review; multi-DUB inhibition may confound USP8-specific attribution
Cross-study comparison; differing assay platforms
Cancer cell viability Antiproliferative assay USP8-dependent proliferation

In Vivo Antitumor Efficacy

DUBs-IN-2 has demonstrated statistically significant antitumor activity in multiple independent in vivo studies with quantifiable outcomes. In an H1975 non-small cell lung cancer xenograft model, intraperitoneal administration of DUBs-IN-2 at 1 mg/kg (5 times per week for 6 consecutive weeks) significantly reduced tumor volume compared to vehicle control, accompanied by downregulation of phosphorylated EGFR, ERBB3, and c-MET in tumor tissues [1]. Independently, in a 4T1 murine mammary carcinoma model, intraperitoneal injection of DUBs-IN-2 at 1 mg/kg every other day in combination with anti-PD-L1 antibody and paclitaxel decreased tumor weight, tumor size, and lung metastasis while increasing intratumoral CD8+ T cell numbers . In gastric cancer, DUBs-IN-2 administered at 2 mg/kg/day (5 times per week) inhibited NCI-N87-derived tumor growth in mice by promoting HER-2 degradation . While direct comparator studies with other USP8 inhibitors in identical in vivo models are absent in the current literature, the reproducibility of DUBs-IN-2 efficacy across diverse tumor types and experimental settings establishes its utility as a validated in vivo probe.

In Vivo Model-Response Context
Supporting evidence
Tumor-volume reduction reported in H1975 xenograft (1 mg/kg i.p., 5×/week) and NCI-N87 xenograft (2 mg/kg/day i.p.); combination response with anti-PD-L1 in 4T1 model
Model-response endpoint context across multiple independent tumor models; reproducibility supports in vivo probe utility
Direct comparator in vivo studies with other USP8 inhibitors not reported
In vivo pharmacology Tumor xenograft USP8 therapeutic targeting

DUBs-IN-2 Research Applications


USP8-Selective Mechanistic Studies

Investigators examining USP8-dependent regulation of receptor tyrosine kinase trafficking, endosomal sorting, or immune checkpoint modulation should select DUBs-IN-2 over dual USP7/USP8 inhibitors or the parent ketone scaffold. DUBs-IN-2 provides >357-fold selectivity for USP8 over USP7 (IC50 > 100 μM for USP7 vs. 0.28 μM for USP8), enabling clean attribution of observed phenotypes to USP8 catalytic inhibition without confounding effects on USP7-mediated p53 stabilization, Mdm2 regulation, or PTEN nuclear localization [1]. This selectivity is particularly critical in cancer models where USP7 and USP8 exhibit opposing or functionally distinct roles in tumor suppression and oncogenic signaling.

In Vivo USP8 Inhibition Studies

DUBs-IN-2 is appropriate for in vivo pharmacology studies where documented systemic antitumor activity is required. The compound has demonstrated reproducible tumor growth inhibition in subcutaneous H1975 NSCLC xenografts (1 mg/kg i.p., 5×/week × 6 weeks) and NCI-N87 gastric cancer xenografts (2 mg/kg/day i.p., 5×/week) [1]. For immuno-oncology applications, DUBs-IN-2 has shown combinatorial efficacy with anti-PD-L1 therapy in the 4T1 syngeneic mammary carcinoma model, increasing intratumoral CD8+ T cell infiltration and reducing metastatic burden . Researchers should prepare in vivo dosing solutions using validated formulation protocols (e.g., 5% DMSO in corn oil or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) .

Gastric Cancer & HER2 Research

DUBs-IN-2 demonstrates particular efficacy in gastric cancer models, making it a preferred USP8 inhibitor for gastrointestinal oncology research. In vitro, DUBs-IN-2 inhibits proliferation of multiple gastric cancer cell lines with sub-micromolar to low micromolar IC50 values: HGC-27 (0.72 μM), BGC-823 (0.921 μM), MGC-803 (1.219 μM), and NCI-N87 (IC50 = 0.48 μM post 3-day incubation) [1]. Mechanistically, DUBs-IN-2 promotes HER-2 degradation in NCI-N87 cells, and in vivo administration at 2 mg/kg/day suppresses NCI-N87 xenograft growth . This validated activity across a panel of gastric cancer cell lines supports DUBs-IN-2 selection for studies investigating USP8-HER2 signaling axis in gastroesophageal malignancies.

PD-L1 Regulation & Immunotherapy Combinations

DUBs-IN-2 modulates PD-L1 expression in cancer cells, positioning it as a tool compound for investigating USP8-mediated immune checkpoint regulation. Treatment with DUBs-IN-2 at 2 μM increases PD-L1 protein levels in H460 non-small cell lung cancer cells and at 2-4 μM in PC-9 cells [1]. This PD-L1 upregulation, coupled with the compound's ability to enhance CD8+ T cell infiltration in vivo when combined with anti-PD-L1 antibody [1], makes DUBs-IN-2 suitable for studies examining the intersection of ubiquitin-proteasome signaling and tumor immune evasion. The compound's membrane permeability (documented in cellular assays) and validated in vivo formulation enable both in vitro mechanistic dissection and in vivo combination therapy experiments.

Application
Selection Property
Validation Focus
USP8-Selective Pathway Studies
Isoform-selectivity assay context; USP8-preferring over USP7
Target-engagement confirmation; p53/Mdm2 pathway review
In Vivo Model-Response Research
Documented model-response endpoint context across xenograft and syngeneic models
Dosing-formulation review; model-specific endpoint reproducibility
Gastric Cancer Cell-Model Studies
Cell-model endpoint review across multiple gastric cancer lines
HER-2 degradation pathway interpretation; proliferation endpoint validation
Immune Checkpoint Signaling Research
PD-L1 modulation assay context; membrane-permeable tool compound
PD-L1 expression endpoint monitoring; immune-context model validation

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